Ethyl 3-fluoro-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C9H8FIO2. It is a halogenated aromatic ester, characterized by the presence of both fluorine and iodine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 3-fluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate in solvents like toluene or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds or other complex aromatic structures .
Scientific Research Applications
Ethyl 3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism by which ethyl 3-fluoro-2-iodobenzoate exerts its effects depends on the specific reactions it undergoesThe fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-iodobenzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 2-fluoro-3-iodobenzoate: Similar but with different positions of the fluorine and iodine atoms, leading to variations in reactivity.
Methyl 2-iodobenzoate: Similar but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties
Uniqueness
Ethyl 3-fluoro-2-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H8FIO2 |
---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChI Key |
JRCRKBRXSNXKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.